Pomalidomide-PEG1-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

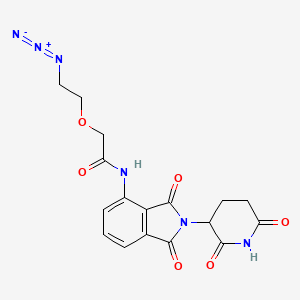

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O6/c18-22-19-6-7-29-8-13(25)20-10-3-1-2-9-14(10)17(28)23(16(9)27)11-4-5-12(24)21-15(11)26/h1-3,11H,4-8H2,(H,20,25)(H,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTGGMFEGRISBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-PEG1-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Pomalidomide-PEG1-azide, a pivotal chemical tool in the field of targeted protein degradation (TPD). We will explore its core mechanism of action, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to validate its function.

Introduction: A Building Block for Targeted Protein Degradation

This compound is not a therapeutic agent in itself, but rather a functionalized building block used for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[3][4][5] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.

This compound consists of three key components:

-

Pomalidomide (B1683931) : An established immunomodulatory drug (IMiD) that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][7]

-

PEG1 Linker : A single polyethylene (B3416737) glycol unit that provides a short, flexible spacer.[1][8]

-

Azide (B81097) Group : A reactive chemical handle (-N3) that enables efficient and specific conjugation to a target protein ligand via "click chemistry".[5][6]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of a PROTAC synthesized from this compound involves a series of orchestrated intracellular events. The fundamental principle is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction.

-

Recruitment of the E3 Ligase : The pomalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor component of the CUL4A-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[3][9] Pomalidomide and its analogs are well-characterized as molecular glues that modulate the substrate specificity of CRBN.[10]

-

Ternary Complex Formation : The other end of the PROTAC, which contains a ligand for a specific Protein of Interest (POI), simultaneously binds to its target. This dual binding brings the POI and the CRBN E3 ligase into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-CRBN).[3][11] The stability and geometry of this complex are critical for degradation efficiency.[11]

-

Target Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The successive addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, the cell's primary machinery for protein degradation.[9] The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically.

Quantitative Performance Metrics

The efficacy of PROTACs is evaluated using specific quantitative metrics, primarily the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[7][11]

-

DC₅₀ : The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ : The maximum percentage of protein degradation that can be achieved.

The following tables summarize performance data for various pomalidomide-based PROTACs from published studies. Note that experimental conditions may vary between studies.

Table 1: Performance of Pomalidomide-Based EGFR PROTACs

| Compound | Target | Cell Line | IC₅₀ (µM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|---|

| Compound 16 | EGFRWT | A549 | 0.10 | 96% (at 72h) | [12] |

| Compound 16 | EGFRT790M | H1975 | 4.02 | N/A |[12] |

Table 2: Performance of Pomalidomide-Based HDAC8 PROTACs

| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|

| ZQ-23 | HDAC8 | N/A | 147 | 93% |[13] |

Experimental Protocols

Verifying the mechanism of action requires robust experimental validation. Western blotting is the gold-standard method for quantifying protein degradation, while co-immunoprecipitation can confirm the formation of the crucial ternary complex.

This protocol allows for the measurement of target protein levels following treatment with a PROTAC.

-

Cell Culture and Treatment :

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 10, 24 hours).[13]

-

-

Cell Lysis :

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer :

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[7]

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).[7]

-

Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]

-

This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and CRBN.

-

Cell Treatment and Lysis :

-

Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC₅₀ value), a vehicle control, and potentially a negative control PROTAC for a short duration (e.g., 1-4 hours) to capture the complex before significant degradation occurs.

-

Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

-

-

Immunoprecipitation :

-

Pre-clear the lysate with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Western Blot Analysis :

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluate by Western blot, probing for the presence of the interacting partner (e.g., if you pulled down the target protein, blot for CRBN). An increased signal for the interacting partner in the PROTAC-treated sample compared to the control confirms the formation of the ternary complex.

-

The Role of the PEG1-Azide Linker in PROTAC Synthesis

The azide functional group is crucial for the modular assembly of PROTACs. It enables the use of "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6] This reaction is highly efficient and specific, allowing for the straightforward conjugation of this compound to a POI-binding ligand that has been functionalized with a terminal alkyne group. This modularity permits the rapid generation of PROTAC libraries to screen for optimal linkers and ligands.[1]

Conclusion

This compound is a powerful and versatile chemical tool for the development of targeted protein degraders. Its mechanism of action is centered on its ability to be incorporated into a heterobifunctional PROTAC, which then co-opts the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein. The pomalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG1-azide linker enables modular and efficient synthesis. A thorough understanding of this mechanism, supported by quantitative analysis and robust experimental validation, is essential for advancing the design and application of novel PROTAC-based therapeutics.

References

- 1. This compound | 2133360-04-8 [chemicalbook.com]

- 2. Pomalidomide 4'-PEG1-azide | CAS 2271036-44-1 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-PEG1-Azide: A Technical Guide to its Central Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's natural protein disposal machinery. Pomalidomide (B1683931), a derivative of thalidomide, has become a cornerstone in PROTAC design due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth technical overview of Pomalidomide-PEG1-azide, a key building block for PROTAC synthesis. We will explore its mechanism of action, present quantitative data on its performance, detail relevant experimental protocols, and visualize the core biological pathways and workflows.

Introduction to Pomalidomide in Targeted Protein Degradation

Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue," binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] This inherent ability to recruit CRBN has made pomalidomide a highly sought-after component for the rational design of PROTACs.[5][6]

This compound is a functionalized derivative of pomalidomide designed for the efficient synthesis of PROTACs.[7] It consists of three key components:

-

The Pomalidomide Moiety: This serves as the high-affinity ligand for the CRBN E3 ligase.

-

A PEG1 Linker: A short, flexible polyethylene (B3416737) glycol linker that connects the pomalidomide moiety to the reactive group. The linker's length and composition are critical for optimal ternary complex formation.[8]

-

A Terminal Azide (B81097) Group: This reactive handle allows for the straightforward and efficient conjugation to a target protein ligand using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][9][10]

The modular nature of this building block facilitates the rapid assembly of PROTAC libraries for screening and optimization against a wide array of protein targets.[10][11]

Mechanism of Action

The function of a PROTAC synthesized with this compound is to induce the selective degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, being bifunctional, simultaneously binds to the POI (via its specific ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-CRBN).[12][13] The stability and specific conformation of this complex are critical for degradation efficiency.[12]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.[9]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are recycled to engage another target protein molecule.[1][9]

This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.[14]

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.

The binding affinity of pomalidomide to CRBN is a crucial factor influencing PROTAC potency. Higher affinity generally leads to the formation of a more stable ternary complex, resulting in more efficient degradation.[15]

Table 1: Pomalidomide Binding Affinity and Representative PROTAC Performance

| Compound/PROTAC | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Pomalidomide | - | CRBN | - | - | - | [15] |

| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | - | [16] |

| Compound 16 | EGFR | Pomalidomide | - | 96 | A549 | [17] |

| NC-1 | BTK | Pomalidomide | 2.2 | 97 | Mino | [14] |

Note: The table presents a selection of data from the literature for pomalidomide-based PROTACs to illustrate typical performance metrics. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of a Pomalidomide-based PROTAC via Click Chemistry

This protocol outlines the general procedure for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI).[5][13]

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

Procedure:

-

Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.05-1.2 equivalents) in a suitable degassed solvent.[5][13]

-

Catalyst Preparation: Prepare fresh aqueous solutions of sodium ascorbate (0.2-0.5 equivalents) and copper(II) sulfate (0.1-0.2 equivalents).[13]

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.[5][13]

-

Work-up and Purification: Once complete, dilute the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired PROTAC.[5][13]

-

Characterization: Confirm the identity and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pomalidomide 4'-PEG1-azide | CAS 2271036-44-1 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Pomalidomide-PEG1-azide: A Technical Guide for Drug Development Professionals

Introduction: Pomalidomide-PEG1-azide has emerged as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. As a derivative of pomalidomide (B1683931), it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a short PEG1 linker terminating in an azide (B81097) group provides a versatile handle for the facile conjugation to a target protein ligand via "click chemistry." This modular approach has significantly accelerated the discovery and optimization of novel PROTACs for a wide range of therapeutic targets.

This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2133360-04-8 | [1][2] |

| Molecular Formula | C₁₇H₁₆N₆O₆ | [2] |

| Molecular Weight | 400.35 g/mol | [2][3] |

| Purity | ≥95% (typically assessed by HPLC) | [3][4] |

| Appearance | Powder or crystals | [5] |

| Storage Temperature | 2-8°C, protect from light | [3][5] |

| Solubility | Soluble in DMSO | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a pomalidomide precursor, such as 4-fluoropomalidomide, with an amino-PEG1-azide linker.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoropomalidomide

-

2-(2-Aminoethoxy)ethyl azide

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluoropomalidomide (1.0 eq) in anhydrous DMSO, add 2-(2-aminoethoxy)ethyl azide (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.

Note: Organic azides are potentially explosive and should be handled with care, avoiding heat and mechanical shock. Appropriate personal protective equipment should be worn at all times.[6]

Application in PROTAC Development

This compound serves as a cornerstone in the construction of PROTACs. The terminal azide group allows for its efficient conjugation to a target protein ligand functionalized with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.

Experimental Protocol: PROTAC Synthesis via CuAAC

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized target protein ligand (1.0 eq) and this compound (1.05 eq) in a mixture of tert-butanol and water.

-

Add copper(II) sulfate pentahydrate (0.1 eq) and freshly prepared sodium ascorbate (0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC by preparative reverse-phase HPLC to yield the final product.

-

Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Analysis of Pomalidomide-Based PROTACs

The efficacy of PROTACs derived from this compound is evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

| Target Protein | PROTAC | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

| BRD4 | Compound 21 | - | >90% at 1 µM | THP-1 | [7] |

| HDAC8 | ZQ-23 | 147 nM | 93% | - | [8][9] |

Note: The data presented are for pomalidomide-based PROTACs and serve as representative examples of the potency that can be achieved.

Visualizing the Workflow and Mechanism

To further elucidate the synthesis and mechanism of action, the following diagrams are provided.

References

- 1. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 5. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]

- 6. 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine hydrochloride 95% | CAS: 777081-35-3 | AChemBlock [achemblock.com]

- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-PEG1-azide: An In-depth Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG1-azide has emerged as a pivotal tool in the rapidly advancing field of targeted protein degradation (TPD). As a functionalized derivative of pomalidomide (B1683931), a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, this molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of this compound, detailing its core function as a Cereblon E3 ligase ligand, its chemical and physical properties, and its application in the development of novel protein degraders. This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and use in key biochemical and cellular assays, and visualizations of the underlying biological pathways and experimental workflows.

Core Concepts: Cereblon-Mediated Protein Degradation

Pomalidomide and its derivatives function by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1] The pomalidomide moiety binds to Cereblon, inducing a conformational change that promotes the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase.[2] In the context of a PROTAC, the this compound component serves to recruit the CRL4-CRBN complex, while a second ligand on the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] The azide (B81097) group on the PEG1 linker provides a convenient handle for the attachment of the POI-targeting ligand through "click chemistry," a highly efficient and bioorthogonal reaction.[5][6] The short PEG1 linker can also enhance the solubility and stability of the resulting PROTAC molecule.[7][8]

Physicochemical Properties

While specific experimental data for the physicochemical properties of this compound is not extensively available in the public domain, the properties of its parent compound, pomalidomide, and the general characteristics of PEGylated molecules provide a strong indication of its behavior.

| Property | Pomalidomide (Parent Compound) | This compound (Expected) |

| Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₇H₁₈N₆O₅[9] |

| Molecular Weight | 273.24 g/mol | 386.36 g/mol [9] |

| Solubility | Low solubility in aqueous solutions (approx. 0.01 mg/mL). Soluble in DMSO (≥14 mg/mL). | The PEG1 linker is expected to improve aqueous solubility compared to pomalidomide. Good solubility in organic solvents such as DMSO, DMF, and acetonitrile (B52724) is anticipated.[6][7] |

| Stability | Stable under recommended storage conditions (2-8°C). | Should be stored at low temperatures (e.g., -20°C) and protected from light. Organic azides can be sensitive to acid, heat, and light.[10] |

| Appearance | Solid yellow powder. | Expected to be a powder. |

Quantitative Data

The binding affinity of the E3 ligase ligand and the degradation efficiency of the resulting PROTAC are critical parameters in targeted protein degradation.

Cereblon Binding Affinity

| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Binding Affinity (IC50) to CRBN | Assay Method |

| Pomalidomide | ~157 nM[1] | ~1.2 - 3 µM[11][12] | Isothermal Titration Calorimetry, Competitive Binding Assays, TR-FRET |

It is important to note that the addition of the PEG1-azide linker may slightly alter the binding affinity, and this should be experimentally determined for any new PROTAC conjugate.

PROTAC Degradation Efficiency

The efficacy of PROTACs is measured by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized with this compound is limited in publicly available literature, the following table provides representative data for pomalidomide-based PROTACs targeting various proteins to illustrate typical performance.

| PROTAC Compound (Representative) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 16 | EGFRWT | A549 | 32.9 | >90 |

| SJF620 | BTK | - | 7.9 | >95 |

This data is for pomalidomide-based PROTACs with different linkers and serves as an example of the potency that can be achieved.

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of protein degradation induced by a PROTAC utilizing this compound.

Caption: Mechanism of action for a this compound-based PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from synthesis to functional validation.

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Fluorothalidomide

-

1-Amino-2-(2-azidoethoxy)ethane

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., dichloromethane (B109758) and methanol)

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add 1-amino-2-(2-azidoethoxy)ethane (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 90-130°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to yield this compound.

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to Cereblon.

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) probe (e.g., Cy5-thalidomide)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

This compound or a PROTAC thereof

-

Pomalidomide (as a positive control)

-

Black, low-binding 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound (this compound or PROTAC) and the pomalidomide positive control in assay buffer.

-

In the microplate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no protein" controls.

-

Add the CRBN-DDB1 complex to all wells except the "no protein" control.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using the microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol quantifies the dose-dependent degradation of a target protein in cells treated with a PROTAC.[3]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized using this compound

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and develop the blot using an ECL substrate.

-

Image the blot using a chemiluminescence detector.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase, combined with the synthetic tractability afforded by the PEG1-azide linker for click chemistry, makes it a key component in the design and synthesis of novel targeted protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this molecule in their efforts to develop new therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]

- 8. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pomalidomide-PEG1-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Pomalidomide-PEG1-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core characteristics, experimental protocols for their determination, and its application in targeted protein degradation.

This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This property is harnessed in PROTAC technology, where pomalidomide acts as an E3 ligase ligand to recruit the cellular protein degradation machinery to a specific protein of interest.[1][2] The molecule features a single polyethylene (B3416737) glycol (PEG) unit as a linker and a terminal azide (B81097) group, which allows for efficient conjugation to a target protein ligand via "click chemistry".[4][5][6]

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity in PROTAC synthesis, and the overall characteristics of the resulting degrader molecule.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₆O₆ | [7] |

| Molecular Weight | 400.35 g/mol | [7][8] |

| Purity | ≥95% (typically analyzed by HPLC) | [7][9] |

| Appearance | Powder | [10] |

| Solubility | Soluble in DMSO (≥14 mg/mL for pomalidomide) | [10] |

| Storage Conditions | 4°C, protect from light | [7] |

| Topological Polar Surface Area (TPSA) | 170.64 Ų | [7] |

| LogP (calculated) | 0.3532 | [7] |

| Hydrogen Bond Acceptors | 7 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Rotatable Bonds | 7 | [7] |

Signaling Pathway and Mechanism of Action

Pomalidomide-based PROTACs function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC binds to CRBN, an E3 ubiquitin ligase, while the other end of the molecule binds to the protein of interest (POI). This induced proximity forms a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[1][2]

Experimental Methodologies

Standard experimental protocols are employed to characterize the physicochemical properties of small molecules like this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the purity of the this compound sample.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., DMSO or acetonitrile).

-

The solution is injected into an HPLC system equipped with a C18 reverse-phase column.

-

A gradient elution is typically used, with mobile phases consisting of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

-

Detection is performed using a UV detector at a wavelength where the compound has significant absorbance.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts, integration of peaks, and splitting patterns are analyzed to confirm the presence of all expected protons and carbons and to verify the connectivity of the atoms in the molecule.

-

3. Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of this compound.

-

Methodology:

-

A dilute solution of the compound is introduced into a mass spectrometer, often using techniques like electrospray ionization (ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula.

-

4. Solubility Assessment

-

Objective: To determine the solubility of this compound in various solvents.

-

Methodology:

-

An excess amount of the compound is added to a known volume of the solvent of interest (e.g., DMSO, water, buffers).

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Application in PROTAC Development: Synthesis and Evaluation Workflow

This compound is a key reagent for the synthesis of PROTACs via click chemistry. The azide group reacts efficiently with an alkyne-functionalized ligand for a protein of interest.[5][11]

A typical experimental workflow for evaluating the efficacy of a synthesized PROTAC involves treating cultured cells with the PROTAC and measuring the degradation of the target protein, often by Western blot analysis.[12] Key parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are determined to assess the potency and efficacy of the PROTAC.[12]

Logical Relationship of PROTAC Components

The modular nature of PROTACs, facilitated by building blocks like this compound, allows for the systematic optimization of protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. This compound | CAS#:2133360-04-8 | Chemsrc [chemsrc.com]

- 10. Pomalidomide = 98 HPLC 19171-19-8 [sigmaaldrich.com]

- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Pomalidomide-PEG1-azide for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] Consequently, pomalidomide derivatives are invaluable tools in the development of CRBN-recruiting PROTACs. This guide focuses on Pomalidomide-PEG1-azide , a key building block for the synthesis of pomalidomide-based PROTACs. The inclusion of a single polyethylene (B3416737) glycol (PEG) unit as a linker and a terminal azide (B81097) group provides a versatile handle for "click chemistry," enabling the efficient conjugation of the pomalidomide moiety to a wide array of POI ligands.[2]

This technical guide provides a comprehensive overview of this compound, including its synthesis, its role in PROTAC-mediated protein degradation, relevant signaling pathways, quantitative data for pomalidomide-based PROTACs, and detailed experimental protocols for their development and characterization.

This compound: Structure and Properties

This compound is a functionalized derivative of pomalidomide designed for straightforward incorporation into PROTACs.

| Property | Value |

| Chemical Name | 2-(2-Azidoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide |

| CAS Number | 2133360-04-8 |

| Molecular Formula | C₁₇H₁₆N₆O₆ |

| Molecular Weight | 400.35 g/mol |

| Functional Groups | Pomalidomide (CRBN ligand), PEG1 linker, Azide (for click chemistry) |

Synthesis of this compound

General Synthetic Strategy:

The synthesis typically starts with a pomalidomide precursor, often 4-fluorothalidomide, which is reacted with a bifunctional linker. In this case, the linker would be an amino-PEG1-azide.

Step 1: Synthesis of the Amino-PEG1-Azide Linker. This linker is not commercially available in a readily usable form for this specific reaction and would likely need to be synthesized. A possible route involves starting with 2-(2-aminoethoxy)ethanol, protecting the amine, converting the terminal alcohol to an azide, and then deprotecting the amine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) Reaction. 4-Fluorothalidomide is reacted with the amino-PEG1-azide linker in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to drive it to completion.

Step 3: Purification. The final product, this compound, is then purified from the reaction mixture using techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Note: The synthesis of pomalidomide-based PROTAC building blocks can be challenging, with potential side reactions such as the nucleophilic attack of the linker on the glutarimide (B196013) ring of the pomalidomide core. Optimization of reaction conditions, including solvent, temperature, and base, is crucial for achieving a good yield of the desired product.

Mechanism of Action of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.

Caption: General mechanism of action of a pomalidomide-based PROTAC.

Signaling Pathways of Target Proteins

The degradation of specific target proteins by pomalidomide-based PROTACs can have profound effects on various signaling pathways implicated in disease, particularly cancer.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-Myc.[2] Degradation of BRD4 leads to the downregulation of these oncogenes, resulting in anti-proliferative effects.

Caption: Simplified BRD4 signaling pathway and the effect of its degradation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[3] Degrading EGFR can effectively shut down these pro-cancerous signals.

Caption: Key EGFR signaling pathways and the impact of EGFR degradation.

HDAC8 Signaling Pathway

Histone deacetylase 8 (HDAC8) is a class I HDAC that plays a role in transcriptional regulation and cell cycle progression. Its overexpression is associated with various cancers. Degrading HDAC8 can alter gene expression patterns and induce apoptosis in cancer cells.

Caption: Role of HDAC8 in chromatin remodeling and the effect of its degradation.

KRAS G12C Signaling Pathway

KRAS is a GTPase that is frequently mutated in cancer. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of downstream pathways like the MAPK pathway, driving tumorigenesis.[1] Degrading the KRAS G12C mutant protein is a promising therapeutic strategy.

Caption: The constitutively active KRAS G12C signaling pathway and its disruption by PROTAC-mediated degradation.

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is characterized by several key parameters, including its binding affinity to the E3 ligase and the target protein, and its ability to induce degradation of the target protein.

Binding Affinities to Cereblon (CRBN)

The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of PROTAC efficacy.

| Compound | Binding Affinity (Kd) | Assay Method |

| Pomalidomide | ~157 nM | Competitive Titration |

| Lenalidomide | ~178 nM | Competitive Titration |

| Thalidomide | 250 nM | Isothermal Titration Calorimetry (ITC) |

Note: Data for this compound is not publicly available, but it is expected to have a similar binding affinity to its parent molecule, pomalidomide.

Degradation Potency of Pomalidomide-Based PROTACs

The degradation potency of a PROTAC is typically measured by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

| PROTAC Target | PROTAC Name/Identifier | Cell Line | DC₅₀ | Dₘₐₓ (%) |

| BRD4 | ARV-825 | RS4;11 | 0.8 nM | >95 |

| dBET1 | MV4;11 | 1.8 nM | >95 | |

| EGFR | Compound 16 | A549 | 32.9 nM | 96 |

| Compound 15 | A549 | 43.4 nM | N/A | |

| HDAC8 | ZQ-23 | N/A | 147 nM | 93 |

| KRAS G12C | KP-14 | NCI-H358 | ~1.25 µM | N/A |

Experimental Protocols

The development and characterization of pomalidomide-based PROTACs involve a series of key experiments.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound to an alkyne-functionalized POI ligand.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF/t-BuOH/H₂O mixture)

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.05 equivalents) in a suitable solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) to the reaction mixture.

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for PROTAC synthesis via click chemistry.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a desired time course (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Ternary Complex Formation Assay (NanoBRET™)

This assay monitors the formation of the POI-PROTAC-CRBN ternary complex in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-POI and HaloTag®-CRBN

-

Transfection reagent

-

Synthesized PROTAC

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Luminometer with appropriate filters

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound and Reagent Addition: Add the HaloTag® 618 Ligand to the cells. Then, add a serial dilution of the PROTAC. Finally, add the Nano-Glo® Substrate.

-

Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Conclusion

This compound is a versatile and valuable building block for the development of potent and selective PROTACs that recruit the CRBN E3 ligase. Its straightforward incorporation via click chemistry facilitates the rapid synthesis of PROTAC libraries for screening and optimization. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs as next-generation therapeutics for a wide range of diseases. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system continues to grow, so too will the potential of this compound and similar reagents to drive the discovery of innovative and effective targeted protein degraders.

References

Unveiling the Core Components of Pomalidomide-PEG1-azide: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 5, 2025 – In the rapidly advancing field of targeted protein degradation, the strategic design of molecular building blocks is paramount. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, components, and application of Pomalidomide-PEG1-azide, a key reagent in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional molecule meticulously designed for the development of PROTACs. It comprises three essential components: the Pomalidomide (B1683931) core, a single unit polyethylene (B3416737) glycol (PEG1) linker, and a terminal azide (B81097) group. This strategic composition allows for its seamless integration into PROTAC synthesis, where it functions as the E3 ubiquitin ligase-recruiting moiety. The azide group provides a versatile chemical handle for conjugation to a target protein ligand via highly efficient "click chemistry" reactions.[1][2][3]

Core Components and their Functions

The efficacy of this compound as a PROTAC building block is derived from the distinct roles of its constituent parts.

Pomalidomide: The E3 Ligase Ligand

Pomalidomide is a potent derivative of thalidomide (B1683933) and is recognized for its immunomodulatory and anti-neoplastic activities.[4] Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] This interaction is harnessed in PROTAC technology to bring the E3 ligase machinery into close proximity with a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome.

PEG1 Linker: The Spacer Element

The single polyethylene glycol unit (PEG1) acts as a short, hydrophilic spacer. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[6]

Azide Group: The Conjugation Handle

The terminal azide (-N3) group is a key functional group that enables the straightforward and efficient conjugation of this compound to a ligand for a protein of interest. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly reliable and biocompatible "click chemistry" reactions.[5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2133360-04-8 | [8] |

| Molecular Formula | C₁₇H₁₆N₆O₆ | [1] |

| Molecular Weight | 400.35 g/mol | [1] |

| Appearance | Powder | [8] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is an adapted method based on the synthesis of structurally similar pomalidomide-azide derivatives.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorothalidomide

-

2-(2-Aminoethoxy)ethan-1-azide

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add 2-(2-aminoethoxy)ethan-1-azide (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at 80-90°C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

Application in PROTAC Synthesis and Evaluation

This compound is a versatile building block for the synthesis of PROTACs targeting a wide range of proteins.

PROTAC Synthesis via Click Chemistry

The azide functionality of this compound allows for its efficient conjugation to an alkyne-functionalized ligand of a protein of interest (POI) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11]

General Protocol for CuAAC Reaction:

-

In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a solvent mixture such as DMF/t-BuOH/H₂O.

-

To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2-0.5 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by flash column chromatography or preparative HPLC to afford the desired PROTAC.

Experimental Workflow for PROTAC Evaluation

The functional validation of a newly synthesized PROTAC involves a series of in vitro assays to determine its efficacy and selectivity.

Caption: A generalized experimental workflow for the synthesis and functional validation of a pomalidomide-based PROTAC.

Signaling Pathway of Pomalidomide-Based PROTACs

The mechanism of action of a pomalidomide-based PROTAC involves the hijacking of the cell's natural protein disposal system.

Caption: The signaling pathway of a pomalidomide-based PROTAC, leading to the targeted degradation of a protein of interest.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of PROTACs is highly dependent on the linker connecting the E3 ligase ligand to the target protein ligand. The following table provides a summary of quantitative data from published literature, illustrating the impact of linker composition on the degradation of Bruton's Tyrosine Kinase (BTK).

| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Reference |

| BTK Degrader 1 | PEG | 4 | C4 | 15 | >95 | [6] |

| BTK Degrader 2 | Alkyl Chain | 6 | C4 | 8 | >95 | [6] |

| BTK Degrader 3 | PEG | 8 | C5 | 5 | >98 |

This table is a synthesized representation of data from multiple sources and is intended for illustrative purposes.

Conclusion

This compound is a fundamental building block in the design and synthesis of potent and selective PROTACs. Its well-defined components, coupled with the versatility of click chemistry, provide researchers with a powerful tool to explore the expanding landscape of targeted protein degradation. This technical guide offers a foundational understanding of its properties, synthesis, and application, empowering the scientific community to accelerate the development of novel therapeutics.

References

- 1. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ShinyGO 0.85 [bioinformatics.sdstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pomalidomide-PEG1-Azide Linker: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, synthesis, and application of the Pomalidomide-PEG1-azide linker, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the core chemical principles, experimental methodologies, and relevant data to facilitate its use in targeted protein degradation research.

Introduction to Pomalidomide (B1683931) and PROTAC Technology

Pomalidomide is an immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] Pomalidomide and its derivatives are widely employed as potent E3 ligase-recruiting ligands in PROTAC design.[1]

The this compound linker is a versatile chemical tool that incorporates the CRBN-recruiting pomalidomide scaffold with a short polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group.[4][5] The azide functionality enables the facile and efficient conjugation to a POI ligand containing a compatible reactive group, typically an alkyne, through "click chemistry."[3][6]

Chemical Properties and Structure

The this compound linker is an E3 ligase ligand-linker conjugate.[5] Its structure consists of the pomalidomide core, a single ethylene (B1197577) glycol unit (PEG1), and a terminal azide group. The PEG linker enhances the solubility and can influence the conformational flexibility of the resulting PROTAC molecule.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆N₆O₆ | [7][8] |

| Molecular Weight | 400.35 g/mol | [7][8] |

| Purity | ≥95% (typically) | [7][8] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, DMF | [1] |

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a general and widely adopted synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-fluoro-pomalidomide precursor with an amino-PEG1-azide linker. This method is often preferred due to its efficiency and relatively high yields.[9][10]

General Synthetic Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the amino-PEG1-azide linker and its subsequent conjugation to the pomalidomide core.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Generalized)

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heat and mechanical shock. Pomalidomide is a thalidomide (B1683933) analog and is a known teratogen; appropriate safety precautions must be taken. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

4-fluoro-pomalidomide

-

2-(2-azidoethoxy)ethan-1-amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-pomalidomide (1.0 eq) in anhydrous DMSO, add 2-(2-azidoethoxy)ethan-1-amine (1.2 eq) followed by DIPEA (3.0 eq).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary but is often in the range of several hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 2: Representative Reaction Parameters (Generalized)

| Parameter | Condition |

| Solvent | DMSO |

| Base | DIPEA |

| Temperature | 80-100 °C |

| Monitoring | TLC, LC-MS |

| Purification | Silica Gel Chromatography |

Application in PROTAC Synthesis: Click Chemistry

The terminal azide group of the this compound linker is a versatile handle for its conjugation to a POI ligand via "click chemistry."[6] The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN is also a viable copper-free alternative.[3][6]

PROTAC Synthesis Workflow via CuAAC

References

- 1. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS#:2133360-04-8 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Pomalidomide-PEG1-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG1-azide is a functionalized chemical entity crucial in the rapidly advancing field of targeted protein degradation. It serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates three key features: the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a single polyethylene (B3416737) glycol (PEG) unit linker; and a terminal azide (B81097) group, enabling covalent conjugation to a target protein ligand via click chemistry.[1][2][3] This guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action in PROTACs, and detailed experimental protocols for its characterization.

Core Concept: A Building Block for Targeted Protein Degradation

This compound is not a therapeutic agent in itself but a critical building block for the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[4] The pomalidomide component of the molecule acts as a high-affinity ligand for CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] The azide group provides a versatile chemical handle for the attachment of a ligand that binds to a specific target protein.[5][7]

Mechanism of Action

The biological activity of a PROTAC synthesized using this compound is predicated on the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[8] This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][9] The PROTAC molecule is then released and can participate in further cycles of degradation, acting catalytically.[9]

Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.

Quantitative Biological Activity Data

While specific quantitative data for this compound itself is not extensively available, the biological activity is inferred from the pomalidomide core and the performance of PROTACs synthesized using similar linkers.

Cereblon Binding Affinity of Pomalidomide

The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of the resulting PROTAC's efficacy.

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[5][10] | ~2 µM[11], 153.9 nM[12] | Competitive Titration, Competitive Binding Assay, Fluorescence Polarization |

| Lenalidomide | ~178 nM[10] | ~3 µM[5], 268.6 nM[12] | Competitive Titration, Competitive Binding Assay, Fluorescence Polarization |